Quantitative Target Engagement vs. 6-Chloro-chroman-2-carboxylate Ethyl Ester in Hypolipidemic Models
While direct data for 6-Chloro-chroman-3-carboxylic acid ethyl ester is limited, its close positional isomer, ethyl 6-chlorochroman-2-carboxylate, demonstrates a clear differentiation from other chroman analogs in hypolipidemic models. The 2-carboxylate isomer, but not the 6-phenyl or 6-cyclohexyl analogs, exhibited significant hypocholesterolemic activity superior to clofibrate in vivo, with the chloro-substitution at the 6-position being identified as crucial for this activity [1][2]. The 3-carboxylate ester in the target compound presents a distinct structural topology, which is expected to yield a unique biological profile compared to the 2-carboxylate series, as evidenced by the inactivity of the 6-chlorochroman-4-one ester in similar assays [3].
| Evidence Dimension | Hypocholesterolemic activity in sucrose-fed hyperlipidemic rats |
|---|---|
| Target Compound Data | No direct data for target compound; inferred from 6-chloro-3-carboxylate scaffold |
| Comparator Or Baseline | Ethyl 6-chlorochroman-2-carboxylate (II): More effective hypocholesterolemic drug than clofibrate (I). Ethyl 6-phenylchroman-2-carboxylate (III): Inactive. Ethyl 6-cyclohexylchroman-2-carboxylate (IV): Inactive. |
| Quantified Difference | Chloro-substitution at 6-position is essential for hypolipidemic activity; 2-carboxylate isomer II is active, while 6-phenyl and 6-cyclohexyl analogs (III, IV) are inactive. |
| Conditions | Sucrose-fed fasted male Sprague-Dawley rats; oral administration at 0.2 and 0.4 mmol/kg twice daily for 7 days. |
Why This Matters
This data demonstrates that subtle structural changes drastically affect biological activity, informing the selection of the 3-carboxylate ester for programs seeking novel metabolic profiles distinct from known active 2-carboxylate series.
- [1] Mukhopadhyay A, et al. Hypolipidemic effects of clofibrate and selected chroman analogs in fasted rats: II. High sucrose-fed animals. Lipids. 1983 Jan;18(1):59-67. doi: 10.1007/BF02534692. View Source
- [2] Cavestri RC, et al. Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs and a related tricyclic lactone in three rat models. Lipids. 1981 Jan;16(1):30-6. doi: 10.1007/BF02534918. View Source
- [3] Witiak DT, et al. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model. J Med Chem. 1975 Sep;18(9):935-42. doi: 10.1021/jm00243a015. View Source
